3-Hydroxycholan-24-oic acid
Overview
Description
It is produced in the liver from cholesterol and is involved in the emulsification of fats for absorption in the intestines . This compound is significant in various biological processes and has numerous applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation: Cholic acid is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: The resulting product is then reduced using sodium borohydride (NaBH4) to yield deoxycholic acid.
Industrial Production Methods
Industrial production of deoxycholic acid involves the extraction from bovine bile. The bile is processed to isolate the acid, which is then purified through crystallization and other chemical processes .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetic acid, methanol.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives, which have different biological and chemical properties .
Scientific Research Applications
3-Hydroxycholan-24-oic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of steroids and other complex molecules.
Biology: Studied for its role in the emulsification of fats and its impact on lipid metabolism.
Medicine: Used in the treatment of gallstones and as an emulsifying agent in various pharmaceutical formulations.
Industry: Employed in the production of detergents and as a food additive
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acids and lipid metabolism pathways. It acts by emulsifying fats, which aids in their absorption in the intestines. The molecular targets include various enzymes involved in lipid metabolism, such as lipases .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups.
Chenodeoxycholic Acid: Another primary bile acid with two hydroxyl groups.
Lithocholic Acid: A secondary bile acid with one hydroxyl group.
Uniqueness
3-Hydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern and its role as a secondary bile acid. It has distinct biological functions and chemical properties compared to other bile acids .
Properties
CAS No. |
516-73-4 |
---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27) |
InChI Key |
SMEROWZSTRWXGI-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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